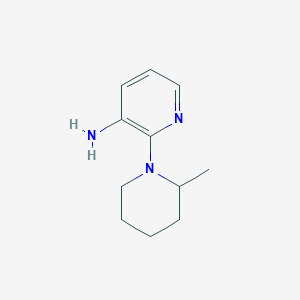

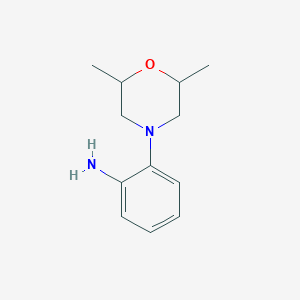

2-(2-Methylpiperidin-1-yl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

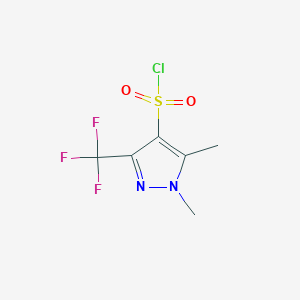

“2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H17N3. It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . This compound is particularly useful for the preparation of drug candidates containing hindered amine motifs .

Molecular Structure Analysis

The molecular structure of “2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is characterized by a pyridine ring attached to a methylpiperidine group . The InChI code for this compound is 1S/C11H17N3/c1-9-5-2-3-8-14(9)10-6-4-7-13-11(10)12/h4,6-7,9H,2-3,5,8H2,1H3,(H2,12,13) .

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Methylpiperidin-1-yl)pyridin-3-amine” is 191.28 g/mol . The InChI code for this compound is 1S/C11H17N3/c1-9-5-2-3-8-14(9)10-6-4-7-13-11(10)12/h4,6-7,9H,2-3,5,8H2,1H3,(H2,12,13) .

Aplicaciones Científicas De Investigación

Hydrodenitrogenation Studies

The compound 2-(2-Methylpiperidin-1-yl)pyridin-3-amine and its related intermediates play a crucial role in hydrodenitrogenation (HDN) processes. In a study by Egorova et al. (2002), the HDN of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, was investigated. This research is significant in understanding the hydrogenation and nitrogen removal processes in organic compounds, particularly in the context of fuel processing and environmental applications (Egorova, Zhao, Kukula, & Prins, 2002).

Catalytic Applications

The compound and its derivatives find use in catalysis, as indicated by Deeken et al. (2006). They studied the synthesis and application of group 10 metal aminopyridinato complexes, including derivatives of 4-methyl-pyridin-2-yl and trimethylsilanylamine, in catalytic processes like aryl-Cl activation and hydrosilane polymerization. These catalysts, including the nickel and palladium complexes, demonstrate potential in organic synthesis and industrial chemical processes (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

Ligand Synthesis and Complex Formation

Nyamato, Ojwach, & Akerman (2015) explored the synthesis of (imino)pyridine ligands and their application in forming palladium complexes. These complexes showed high catalytic activities, highlighting the importance of such compounds in organometallic chemistry and potential industrial applications (Nyamato, Ojwach, & Akerman, 2015).

Chemical Sensing and Fluorescent Dyes

In the field of chemical sensing, Mac et al. (2010) synthesized a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, which includes pyridin-2-yl-methylamine derivatives. This compound acted as a sensor for fluorescence detection of inorganic cations, indicating its potential in analytical chemistry and environmental monitoring (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).

Synthesis of Pyridine-Based Derivatives

Ahmad et al. (2017) conducted a study on the Suzuki cross-coupling reaction to synthesize pyridine derivatives. This research illustrates the versatility of pyridin-3-amine derivatives in creating novel compounds with potential applications in pharmacology and material science (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).

Propiedades

IUPAC Name |

2-(2-methylpiperidin-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-5-2-3-8-14(9)11-10(12)6-4-7-13-11/h4,6-7,9H,2-3,5,8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBYYZOEUAFTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylpiperidin-1-yl)pyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)